2-Methyl-1,6-naphthyridin-5(6H)-one
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Overview
Description
2-Methyl-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyridine ring system with a methyl group at the 2-position and a ketone group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,6-naphthyridin-5(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminonicotinic acid with acetic anhydride can lead to the formation of the desired compound. The reaction conditions typically include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group or other positions on the naphthyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridin-5(6H)-one: Lacks the methyl group at the 2-position.
2-Methylquinolin-4(1H)-one: Similar structure but with a quinoline ring system.
2-Methyl-1,8-naphthyridin-4(1H)-one: Different position of the ketone group.
Uniqueness
2-Methyl-1,6-naphthyridin-5(6H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the ketone group at the 5-position can lead to distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methyl-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(11-6)4-5-10-9(7)12/h2-5H,1H3,(H,10,12) |
InChI Key |
PKYBFQKOBJPSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)NC=C2 |
Origin of Product |
United States |
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